N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound contains several functional groups, including a thiazole ring, a furan ring, a piperazine ring, and a carboxamide group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, which is known to contribute to the development of various drugs and biologically active agents . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The piperazine ring is a six-membered ring with two nitrogen atoms. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2).
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the thiazole ring is known to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Scientific Research Applications
DNA Binding and Staining
N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound that may be related to synthetic dyes like Hoechst 33258, which binds to the minor groove of double-stranded B-DNA, particularly targeting AT-rich sequences. Hoechst 33258 and its analogs, which share similarities with the compound , have applications in fluorescent DNA staining, chromosome and nuclear staining, and analysis of nuclear DNA content values, among others. They also serve as radioprotectors and topoisomerase inhibitors, making them valuable in rational drug design and DNA sequence recognition studies (Issar & Kakkar, 2013).
Reactions with Nucleophiles
Arylmethylidene derivatives of furan-2-ones, which may bear resemblance to the chemical structure of This compound , react with various nucleophiles, leading to a wide range of compounds. The reaction pathways and products depend on the structure of initial reagents, the strength of the nucleophilic agent, and the reaction conditions, producing diverse compounds including amides, pyrrolones, and heterocyclic compounds (Kamneva, Anis’kova, & Egorova, 2018).
Role in Medicinal Chemistry
The compound may share structural similarities with furanyl- or thienyl-substituted nucleobases and nucleosides, which are critical in medicinal chemistry, especially in the context of bioactive molecules. Such compounds, including those with furan and thiophene substituents, are part of essential medicinal chemistry research, focusing on antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).
Implications in CNS Drug Development
Compounds with structures similar to This compound may have potential in the development of novel Central Nervous System (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen atoms are particularly significant in this regard. These compounds can have effects ranging from depression and euphoria to convulsion, highlighting their broad spectrum of possible CNS activities (Saganuwan, 2017).
Mechanism of Action
Mode of Action
Compounds containing indole and thiazole scaffolds are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The diverse biological activities associated with indole and thiazole derivatives suggest that this compound could potentially exert a wide range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-18-7-5-17(6-8-18)25-10-12-26(13-11-25)20(27)9-4-16-15-31-22(23-16)24-21(28)19-3-2-14-30-19/h2-3,5-8,14-15H,4,9-13H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPXJSWTJFIFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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